Daclatasvir SRRS Isomer
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo. |
|---|---|
CAS No. |
1009119-64-5 |
Molecular Formula |
C40H50N8O6 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1 |
InChI Key |
FKRSSPOQAMALKA-URRMOVRVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Pictograms |
Irritant; Health Hazard |
solubility |
Freely soluble (>700 mg/mL) |
Synonyms |
BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |
Origin of Product |
United States |
Discovery and Early Development of Daclatasvir
Initial Identification and Phenotypic Screening Methodologies
The discovery of the lead compound that would ultimately give rise to Daclatasvir (B1663022) originated from a sophisticated phenotypic screening campaign. nih.gov This high-throughput screening (HTS) utilized a cell-based HCV replicon system. researchgate.net
The primary screening assay employed a sub-genomic HCV genotype 1b (GT-1b) replicon replicating within the human hepatoma cell line, Huh-7. nih.gov To ensure that the identified "hits" were specific to HCV and not generally cytotoxic or inhibitory to cellular processes, a counterscreen was performed using a bovine viral diarrhea virus (BVDV) replicon, also in Huh-7 cells. nih.gov This dual-reporter system allowed for the stringent triaging of molecules, selecting for those with specific anti-HCV activity.
From this extensive screening of a large compound library, an initial hit was identified: a compound with a modest but promising 50% effective concentration (EC50) of 570 nM against the GT-1b replicon. nih.gov This molecule, an iminothiazolidinone derivative, served as the starting point for a comprehensive medicinal chemistry program. nih.gov
Preclinical Compound Characterization and Optimization
Initial characterization of the lead compound and its early analogues revealed both encouraging antiviral activity and significant challenges. While showing selectivity for HCV, the iminothiazolidinone chemotype was found to be chemically unstable under certain conditions. nih.gov A pivotal discovery during the optimization campaign was the observation that some members of this chemical series underwent an unexpected dimerization in the assay medium. nih.gov
Intriguingly, the resulting dimeric species were found to retain, and in some cases, even enhance the antiviral potency. nih.gov This serendipitous finding redirected the entire research focus towards palindromic, or symmetrical, molecules. This new direction was later rationalized by the discovery that the target protein, NS5A, exists as a dimer. nih.gov
The optimization process was not without its hurdles. A significant challenge was extending the antiviral activity to cover other HCV genotypes, particularly genotype 1a (GT-1a), which was less susceptible to the initial series of compounds. nih.gov Early symmetrical compounds, while potent against GT-1b, were significantly less active against GT-1a, with EC50 values often exceeding 10 μM. nih.gov This necessitated extensive structure-activity relationship (SAR) studies to develop compounds with a broader, pan-genotypic profile.
Table 1: Antiviral Activity of Early Lead Compounds
| Compound | HCV Genotype 1b Replicon EC50 (nM) | HCV Genotype 1a Replicon EC50 (nM) |
|---|---|---|
| Initial Hit | 570 | >10,000 |
| Early Dimeric Analogue | 13,000 | Inactive |
| Optimized Dimeric Lead | 9 | >10,000 |
Structural Optimization and Analogue Development
The structural optimization of the dimeric lead compounds was a meticulous process involving the systematic modification of different parts of the molecule to enhance potency, broaden genotypic coverage, and improve pharmacokinetic properties. A key breakthrough in the development of Daclatasvir was the modification of the "cap" region of the molecule. researchgate.net
Initial analogues incorporated an arylglycine cap, which provided good potency against GT-1b but was associated with poor systemic exposure in preclinical animal models. researchgate.net A critical discovery was that replacing the arylglycine cap with an alkylglycine derivative, specifically a tert-butylglycine, could maintain high inhibitory potency, but only when accompanied by a specific stereochemical inversion at the adjacent amino acid. researchgate.net This seemingly subtle change had a profound impact, leading to a significant improvement in the oral bioavailability of the compounds in rats. researchgate.netnih.gov
Further extensive SAR studies focused on optimizing the central biphenyl (B1667301) core and the terminal carbamate (B1207046) moieties. These efforts culminated in the identification of Daclatasvir, a compound with picomolar potency against multiple HCV genotypes and a favorable pharmacokinetic profile, making it a suitable candidate for clinical development. researchgate.net
Table 2: Structure-Activity Relationship of Key Daclatasvir Analogues
| Analogue | Modification | HCV GT-1b EC50 (pM) | HCV GT-1a EC50 (pM) | Rat Oral Bioavailability (%) |
|---|---|---|---|---|
| Precursor 1 | Arylglycine cap | 50 | >10,000 | <5 |
| Precursor 2 | Alkylglycine cap (incorrect stereochemistry) | 1,200 | >10,000 | 15 |
| Daclatasvir | Alkylglycine cap (correct stereochemistry) | 9 | 50 | 38-108 |
Molecular Mechanism of Action of Daclatasvir
Nonstructural Protein 5A (NS5A) as a Primary Molecular Target
NS5A is a pivotal component of the HCV replication machinery, although it possesses no known enzymatic function. nih.govnih.gov It acts as a master regulator, orchestrating the interplay between viral proteins and host cell factors to facilitate the successful production and release of new virus particles. nih.gov Daclatasvir (B1663022) exerts its powerful antiviral effect by directly targeting NS5A, an interaction confirmed by the mapping of drug-resistance mutations to the NS5A gene. nih.govacs.org The drug is a symmetric, dimeric molecule, which suggests it acts on a dimer of NS5A. acs.orgnih.gov
High-Affinity Binding to NS5A Domain I
Daclatasvir demonstrates high-affinity, picomolar potency through its binding to the N-terminus of Domain I of the NS5A protein. drugbank.compediatriconcall.com This domain is a critical region containing a zinc-binding motif and sites for phosphorylation. nih.gov The binding of Daclatasvir is complex and thought to be asymmetric, involving two sites at the NS5A dimer interface. acs.orgresearchgate.net One primary interaction site is located near the Y93 residue, a position where resistance mutations frequently emerge. drugbank.comacs.org A second, lower-affinity site is near residue L31. acs.org This high-affinity binding physically obstructs NS5A's ability to interact with other viral and host proteins necessary for the viral lifecycle. drugbank.compatsnap.com
| Daclatasvir Binding Characteristics | Description | Source(s) |
| Primary Target | Nonstructural Protein 5A (NS5A) | nih.govnih.gov |
| Binding Site | N-terminus of Domain I | drugbank.compediatriconcall.com |
| Key Residues | Y93, L31 | drugbank.comacs.org |
| Binding Nature | Asymmetric, to the NS5A dimer | acs.orgresearchgate.net |
| Potency (Genotype 1b) | 9 pM | acs.org |
| Potency (Genotype 1a) | 50 pM | acs.org |
Conformational Changes Induced in NS5A Structure
The binding of Daclatasvir to NS5A induces significant conformational changes in the protein's structure. patsnap.com These structural alterations are crucial to the drug's inhibitory effect. patsnap.com Theoretical models suggest that by binding to a hinge region between residues Y93 and L31 of the different subunits in the NS5A dimer, Daclatasvir locks Domain I into a specific, bent conformation. acs.orgnih.gov This induced conformation is thought to impair the formation of functional viral oligomers and may sequester NS5A in structures related to lipid droplets, effectively removing it from the site of replication. acs.orgresearchgate.net These conformational shifts disrupt the normal protein-protein interactions necessary for the formation of the replication complex. nih.govresearchgate.net
Disruption of Hepatitis C Virus (HCV) Replication Complex Biogenesis
Inhibition of Viral RNA Synthesis
Daclatasvir is a potent inhibitor of viral RNA synthesis. drugbank.compatsnap.com This inhibition is a direct result of the disruption of the replication complex. patsnap.com By preventing the formation of the membranous web, Daclatasvir denies the virus the necessary platform for replicating its genome. nih.govpatsnap.com Multiscale modeling of viral kinetics has confirmed that Daclatasvir efficiently blocks the synthesis of intracellular HCV RNA. nih.govnih.govpnas.org Studies comparing Daclatasvir to other antivirals, such as the polymerase inhibitor NM107, showed that both drugs led to a similar decline in intracellular HCV RNA, confirming Daclatasvir's potent effect on replication. nih.govpnas.org
Blockade of Virion Assembly and Secretion
In addition to halting RNA synthesis, Daclatasvir exhibits a dual mechanism of action by also blocking the assembly and secretion of new virus particles. drugbank.compatsnap.comnih.gov This effect is believed to be responsible for the rapid and profound decline in viral load observed in patients shortly after administration. nih.govnih.gov NS5A plays a crucial role in transferring the newly synthesized viral RNA genome to the sites of virion assembly. nih.gov Daclatasvir's binding to NS5A obstructs this transfer. nih.gov This leads to the accumulation of clustered viral proteins that are inactive because they cannot connect with replication complexes to receive the viral genome, thus preventing the formation and egress of infectious virions. nih.gov
| Daclatasvir's Dual Modes of Action | Mean Effectiveness | Source(s) |
| Blockade of Viral RNA Synthesis | 99% | nih.govnih.govpnas.org |
| Blockade of Virion Assembly/Secretion | 99.8% | nih.govnih.govpnas.org |
Modulation of NS5A Phosphorylation Dynamics
NS5A exists in two main phosphorylated forms: a basally phosphorylated state and a hyperphosphorylated state. drugbank.comnih.gov The balance between these two forms is critical, with the basally phosphorylated form being involved in maintaining the replication complex and the hyperphosphorylated form modulating virion assembly. drugbank.com Daclatasvir treatment has been shown to disrupt the hyperphosphorylation of NS5A. drugbank.comnih.gov By altering the phosphorylation status of the protein, Daclatasvir interferes with the function of newly formed HCV replication complexes. drugbank.com This modulation of NS5A's phosphorylation state is another key facet of the drug's multifaceted mechanism, contributing to its ability to disrupt both replication and assembly stages of the HCV lifecycle. drugbank.comnih.gov
Interactions with Host Cellular Factors in Viral Replication
The function of NS5A is critically dependent on its interactions with various host cell proteins. nih.gov Daclatasvir exerts its antiviral effect by disrupting key interactions between NS5A and cellular factors that the virus hijacks for its own replication.
A crucial host factor for HCV replication is Phosphatidylinositol-4 Kinase IIIα (PI4KA), a lipid kinase that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P). nih.govpnas.orgasm.org HCV co-opts PI4KA, and the resulting accumulation of PI4P is essential for creating the specialized membrane structures where viral replication occurs. asm.orgnih.gov The viral NS5A protein directly interacts with PI4KA to stimulate its kinase activity, leading to the high levels of PI4P needed for replication. nih.govasm.org
Daclatasvir interferes with this critical host-virus interaction. nih.gov However, studies have shown that Daclatasvir does not inhibit the PI4KA enzyme directly, nor does it prevent the initial binding between NS5A and PI4KA. nih.govnih.gov Instead, Daclatasvir appears to act at a subsequent step. nih.gov It impairs the late-stage activation of PI4KA that requires NS5A to be present within the full HCV polyprotein context. nih.govnih.gov This prevents the hyper-stimulation of PI4KA and the resulting hyper-accumulation of PI4P lipids at the replication sites. nih.govresearchgate.net This disruption is thought to stem from Daclatasvir inducing conformational changes in NS5A that prevent it from properly activating PI4KA. nih.govnih.gov
Like many positive-sense RNA viruses, HCV reorganizes intracellular host membranes to form a unique structure known as the "membranous web". nih.govpnas.orgplos.org This web, derived primarily from the endoplasmic reticulum, serves as the physical platform for the HCV replication complex, concentrating viral proteins, viral RNA, and required host factors to facilitate efficient genome replication. asm.orguw.eduiucr.org The formation of this membranous web is critically dependent on the NS5A-PI4KA interaction and the subsequent production of PI4P. nih.govnih.gov
By disrupting NS5A's ability to hyper-stimulate PI4KA, Daclatasvir effectively blocks the formation of a functional membranous web. patsnap.comnih.gov Research using advanced microscopy has unequivocally shown that potent NS5A inhibitors like Daclatasvir completely prevent the biogenesis of the membranous web. nih.gov This inhibition occurs at a very early stage, independent of RNA replication itself, and is a primary mechanism by which the drug halts the viral life cycle. nih.gov The impairment of membranous web formation leads to the aggregation of non-structural proteins and ultimately shuts down viral replication. nih.govpnas.org
Table 2: Summary of Daclatasvir's Interaction with Host Factors
| Interaction/Process | Role in HCV Replication | Effect of Daclatasvir | Reference |
|---|---|---|---|
| NS5A-PI4KA Interaction | NS5A binds and stimulates host PI4KA to produce high levels of PI4P, a lipid essential for building the replication site. asm.orgnih.gov | Does not block initial binding, but impairs the ability of NS5A to hyper-stimulate PI4KA activity. nih.govnih.gov | nih.govasm.orgnih.govnih.gov |
| Membranous Web Formation | A specialized membrane structure that acts as the scaffold for the HCV replication complex. nih.govuw.edu Its formation requires the NS5A-PI4KA interaction. nih.gov | Completely prevents the biogenesis of the membranous web, thereby blocking the formation of viral replication factories. patsnap.comnih.gov | patsnap.comnih.govnih.govuw.edunih.gov |
Antiviral Spectrum and in Vitro Potency of Daclatasvir
Broad Antiviral Activity Across HCV Genotypes in Cell Culture
Daclatasvir (B1663022) demonstrates broad and potent antiviral activity across numerous HCV genotypes in laboratory settings. nih.gov As an inhibitor of the HCV NS5A protein, it interferes with the viral replication complex, leading to a significant reduction in HCV RNA levels. nih.gov Its effectiveness has been observed against multiple genotypes, making it a versatile component in combination therapies. nih.govexlibrisgroup.com While it shows activity against genotypes 1, 2, 3, and 4, its efficacy can be influenced by the specific genotype and the presence of other co-administered antiviral drugs. nih.govexlibrisgroup.comnih.gov
The in vitro potency of daclatasvir is highlighted by its low half-maximum effective concentrations (EC50) observed in HCV replicon systems. These systems are essential tools for evaluating the inhibitory activity of antiviral compounds against viral replication. nih.gov Daclatasvir exhibits EC50 values in the picomolar (pM) to low nanomolar (nM) range, underscoring its high potency. For instance, in studies using hybrid replicons, daclatasvir inhibited HCV genotype 3a with EC50 values ranging from 120 to 870 pM. nih.govnih.gov This potent activity is consistent across various genotypes, though variations exist. nih.gov
Interactive Table: EC50 Values of Daclatasvir in HCV Replicon Systems
| HCV Genotype/Subtype | Replicon System | EC50 Value (pM) |
| Genotype 1a | 283,000 (EC90 ng/mL converted) | |
| Genotype 1b | 36,200 (EC90 ng/mL converted) | |
| Genotype 3a | Hybrid Replicon | 120 - 870 |
| Genotype 3a | Replicon Cell Lines | 140 - 1,250 |
While daclatasvir is effective across a range of HCV genotypes, there are notable variations in susceptibility and potency. nih.gov Genotype 1b, for example, has been shown to be more responsive to daclatasvir-based regimens than genotype 1a. nih.gov In contrast, treating genotype 3 infections can be more challenging, sometimes requiring longer treatment durations or the addition of other agents like ribavirin (B1680618) to achieve high sustained virological response (SVR) rates, especially in patients with advanced liver disease. nih.govnih.gov
Resistance to daclatasvir is a key consideration and is associated with specific amino acid substitutions in the NS5A protein. nih.gov The most common resistance-associated variants (RAVs) occur at residues M28, Q30, L31, and Y93 for genotype 1a, and at L31 and Y93 for genotype 1b. nih.govnih.gov For genotype 3, the Y93H substitution is a prominent RAV. nih.gov The presence of these RAVs, either pre-existing or emerging during treatment, can significantly reduce the susceptibility of the virus to daclatasvir. nih.gov For instance, in genotype 1b, the L31V and Y93H mutations individually confer 24- and 28-fold resistance, respectively, but this increases dramatically to approximately 15,000-fold when both mutations are present. nih.gov
Exploration of Activity Against Other Viral Pathogens in Vitro
Beyond its established efficacy against HCV, researchers have explored the antiviral potential of daclatasvir against other viruses in vitro. This research is often driven by the need for broad-spectrum antivirals to combat emerging viral threats.
In the context of the COVID-19 pandemic, daclatasvir was investigated as a repurposed drug for its potential activity against SARS-CoV-2. In vitro studies demonstrated that daclatasvir can inhibit the replication of SARS-CoV-2 in various cell culture models. researchgate.netbiorxiv.orgnih.gov It was shown to be effective in Vero cells (African green monkey kidney cells), HuH-7 cells (human hepatoma cells), and Calu-3 cells (human lung epithelial cells). researchgate.netbiorxiv.orgnih.gov The potency, however, is significantly lower than its activity against HCV, with EC50 values in the micromolar (µM) range. researchgate.netnih.gov In human primary monocytes infected with SARS-CoV-2, daclatasvir was also found to reduce viral RNA levels and the secretion of inflammatory cytokines like TNF-α and IL-6. biorxiv.orgresearchgate.net
Interactive Table: In Vitro Potency of Daclatasvir against SARS-CoV-2
| Cell Line | EC50 (µM) |
| Vero | 0.8 |
| HuH-7 | 0.6 |
| Calu-3 | 1.1 |
The mechanism by which daclatasvir inhibits SARS-CoV-2 is distinct from its action on HCV. While its primary target in HCV is the NS5A protein, SARS-CoV-2 does not have a direct orthologue of NS5A. biorxiv.org Research suggests that for SARS-CoV-2, daclatasvir may target the folding of secondary RNA structures within the viral genome. nih.gov Other studies propose that it impairs SARS-CoV-2 replication by targeting the viral RNA polymerase and exonuclease activities, leading to error-prone replication. nih.gov The pleiotropic activities of the HCV NS5A protein, such as RNA binding, are shared with several proteins in SARS-CoV-2, providing a rationale for these off-target effects. biorxiv.orgnih.gov
Mechanisms of Daclatasvir Resistance
Identification and Characterization of NS5A Resistance-Associated Substitutions (RASs)
Resistance to daclatasvir (B1663022) is primarily associated with the emergence of amino acid substitutions within the HCV nonstructural protein 5A (NS5A). microbiologyresearch.orgmdpi.com These RASs can be present at baseline in treatment-naïve patients or can be selected during or after therapy. ekb.eghcvguidelines.org The identification of these RASs is accomplished through genotypic testing, typically involving sequencing of the NS5A region of the viral genome. ekb.egvhc-henrimondor.com
The clinical significance of NS5A RASs is a major concern due to their potential to persist for years after treatment cessation and their impact on future treatment options. vhc-henrimondor.commdpi.com For instance, in patients who fail daclatasvir-containing regimens, NS5A RASs are frequently detected. ekb.egvhc-henrimondor.com Studies have shown that patients experiencing relapse after a course of sofosbuvir/daclatasvir therapy have a higher rate of NS5A RASs compared to DAA-naïve individuals. ekb.eg
Specific amino acid positions within the NS5A protein are hotspots for the development of resistance to daclatasvir and other NS5A inhibitors. The most clinically relevant positions for HCV genotype 1a include M28, Q30, L31, and Y93, while for genotype 1b, positions L31 and Y93 are of primary importance. hcvguidelines.orgmdpi.com For genotype 3, key positions are A30 and Y93. mdpi.com
Substitutions at these key positions can significantly reduce the susceptibility of the virus to daclatasvir. For example, in genotype 3a, the A30K substitution has been shown to make the virus 44-fold more resistant to daclatasvir inhibition in vitro. nih.gov Similarly, for genotype 1a, RASs at positions Q30, L31, and Y93 can confer high-level resistance. hcvguidelines.org The Y93H substitution is a commonly observed RAS in genotype 3 patients who have failed therapy and has been linked to treatment failure. nih.govnih.govui.ac.id
The prevalence of these polymorphisms can vary. For example, in one study of genotype 1b patients, ultra-deep sequencing identified various substitutions at positions L31 (V, F, M, I, S, P, R) and Y93 (N, H, C, P, D). researchgate.net The combination of multiple RASs, such as A30K and Y93H in genotype 3, can lead to a dramatic increase in resistance levels. nih.gov
Table 1: Key Daclatasvir Resistance-Associated Substitutions in NS5A
| Amino Acid Position | Genotype | Common Substitutions | Associated Resistance |
|---|---|---|---|
| M28 | 1a | T/V | Resistance to daclatasvir and other NS5A inhibitors. mdpi.com |
| Q30 | 1a | R/H | High-level resistance (>100-fold) to certain NS5A inhibitors. mdpi.comhcvguidelines.org |
| A30 | 3 | K/T | Associated with resistance to daclatasvir, elbasvir, and ledipasvir. nih.govresearchgate.net |
| L31 | 1a, 1b, 3 | V/M/F | Often found in combination with Y93H; contributes to resistance. researchgate.netnih.gov |
This table is for illustrative purposes and does not represent an exhaustive list of all possible RASs.
Daclatasvir binds to a cleft in the N-terminus of the NS5A dimer. researchgate.net Resistance-associated substitutions are thought to alter the conformation of this binding site, thereby reducing the binding affinity of the drug. However, research suggests a nuanced mechanism where the virus develops resistance by accommodating the inhibitor rather than completely preventing its binding. nih.gov These mutations are believed to restore the protein's function even while the inhibitor is bound. nih.gov
In Vitro Selection and Evolution of Resistant Variants
The study of daclatasvir resistance heavily relies on in vitro systems that allow for the selection and characterization of resistant viral variants. vhc-henrimondor.comnih.govnih.gov A primary tool for this research is the HCV replicon system, where a portion of the HCV genome, including the NS5A gene, is capable of replicating within cultured human liver cells (Huh-7). vhc-henrimondor.comnih.gov
In these systems, researchers can introduce specific mutations into the NS5A sequence through site-directed mutagenesis to study their effect on drug susceptibility. vhc-henrimondor.com Alternatively, resistant variants can be selected by culturing cells containing HCV replicons in the presence of increasing concentrations of daclatasvir. nih.gov The colonies that survive and replicate under this drug pressure are then isolated and expanded for further analysis. nih.gov Genotypic analysis of these selected cells reveals the specific amino acid substitutions that have emerged and are responsible for the resistance phenotype.
These in vitro studies have been instrumental in identifying the key RASs at positions like M28, Q30, L31, and Y93 and in comparing the resistance barriers among different HCV genotypes. nih.govnih.gov For example, a replicon elimination assay showed that genotype 1b has the highest resistance barrier to daclatasvir, while genotype 2a has the lowest. nih.gov
Phenotypic Analysis of Daclatasvir Susceptibility in Resistant HCV Variants
Phenotypic analysis is the laboratory process used to quantify the level of resistance conferred by a specific RAS. hcvguidelines.org This is typically done using the aforementioned HCV replicon systems. vhc-henrimondor.com Cells containing either wild-type or mutant replicons are exposed to a range of daclatasvir concentrations. vhc-henrimondor.com The effectiveness of the drug is measured by its ability to inhibit viral replication, often assessed through a luciferase reporter assay. vhc-henrimondor.com
The key metric derived from this analysis is the 50% effective concentration (EC50), which is the drug concentration required to reduce viral replication by 50%. vhc-henrimondor.comnih.gov A significant increase in the EC50 value for a mutant replicon compared to the wild-type indicates resistance.
Table 2: Phenotypic Susceptibility of HCV Genotype 3a NS5A RASs to Daclatasvir
| NS5A Substitution | Fold Increase in Daclatasvir EC50 (Compared to Wild-Type) |
|---|---|
| A30K | >5-fold to 10-fold nih.gov |
| Y93H | >5-fold to 11-fold nih.gov |
| L31M | ~2-fold nih.gov |
Data derived from in vitro replicon studies. nih.gov
Phenotypic analyses have demonstrated that single RASs like A30K and Y93H in genotype 3 can confer modest levels of resistance to daclatasvir. nih.gov However, the combination of certain RASs, such as A30K + Y93H, can result in a dramatic increase in resistance, highlighting the synergistic effect of multiple mutations. nih.gov
Mechanisms of Cross-Resistance with Other Classes of Direct-Acting Antivirals in Research
An important characteristic of NS5A inhibitors is that resistance to one compound in this class often leads to resistance to other NS5A inhibitors. vhc-henrimondor.com This is because they share a similar binding site on the NS5A protein. Therefore, a mutation that alters this site is likely to affect the binding of multiple drugs in the same class.
However, a critical finding from resistance studies is the lack of cross-resistance between daclatasvir and other classes of DAAs, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors. nih.govnih.gov This is because these drug classes target different viral proteins. nih.gov Daclatasvir-resistant viral variants remain susceptible to these other antiviral agents. nih.gov
This non-overlapping resistance profile is a cornerstone of modern HCV therapy, making daclatasvir a valuable component for combination regimens. nih.gov By combining drugs with different mechanisms of action and resistance profiles, the emergence of resistant variants can be suppressed more effectively. nih.gov In cases where a patient fails a daclatasvir-containing regimen due to NS5A RASs, retreatment strategies often involve using a combination of drugs from different classes to which the virus is still susceptible. iasusa.orgvhc-henrimondor.com
In Vitro Metabolism and Drug Drug Interaction Research
Daclatasvir (B1663022) Metabolic Pathways in Vitro
In vitro studies have been crucial in elucidating the metabolic fate of Daclatasvir. The primary route of elimination for Daclatasvir is through hepatic metabolism, with a smaller portion excreted unchanged. nih.gov
The cytochrome P450 (CYP) system, a major family of enzymes involved in drug metabolism, plays a central role in the biotransformation of Daclatasvir. Research has identified CYP3A4 as the predominant isoform responsible for its metabolism. nih.govwikipedia.org The involvement of CYP3A4 makes Daclatasvir susceptible to drug-drug interactions with strong inducers or inhibitors of this enzyme. nih.gov
Further investigations into the specific contributions of CYP3A isoforms have been conducted. While both CYP3A4 and CYP3A5 are key metabolic enzymes, studies comparing their effects on Daclatasvir metabolism have shown that the contribution of CYP3A5 is not as significant as that of CYP3A4. This is in contrast to other direct-acting antivirals where CYP3A5 may play a more substantial role.
The metabolism of Daclatasvir being primarily mediated by a single CYP isoform underscores the importance of evaluating its use with concomitant medications that are also metabolized by or affect the activity of CYP3A4.
In vitro studies using human liver microsomes have been instrumental in identifying the metabolic products of Daclatasvir. The biotransformation of Daclatasvir is characterized by oxidative pathways. drugbank.com While multiple metabolites have been identified, a significant portion of the drug is cleared from the body without any metabolic changes. nih.gov
The principal biotransformation pathway involves the δ-oxidation of the pyrrolidine (B122466) moiety of the Daclatasvir molecule. drugbank.com This initial oxidative step results in the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. This intermediate then undergoes an intramolecular reaction between the newly formed aldehyde group and the proximal imidazole (B134444) nitrogen atom. drugbank.com
While reports indicate the existence of at least eight metabolites, one of the identified metabolites is BMS-805215. nih.gov However, the pharmacological activity of this metabolite is substantially lower than that of the parent compound, being approximately 100-fold less potent. nih.gov The majority of Daclatasvir in circulation remains as the unchanged parent drug. drugbank.com
Table 1: Key Biotransformation Pathways of Daclatasvir In Vitro
| Pathway | Description | Resulting Intermediate/Metabolite |
| Primary Oxidative Pathway | δ-oxidation of the pyrrolidine moiety. | Ring-opened aminoaldehyde intermediate. |
| Intramolecular Rearrangement | Reaction between the aldehyde and proximal imidazole nitrogen. | Formation of a major metabolite. |
| Identified Metabolite | One of the known metabolic products. | BMS-805215 (with significantly reduced potency). |
While cytochrome P450 enzymes are the primary drivers of Daclatasvir metabolism, non-P450 mediated pathways also contribute to its biotransformation. The previously mentioned δ-oxidation of the pyrrolidine moiety is a key example of such a pathway. drugbank.com This oxidative process, while leading to the formation of metabolites, is a distinct mechanism from the typical reactions catalyzed by the major CYP isoforms.
The potential involvement of other non-P450 enzymes, such as aldehyde oxidase (AO), in drug metabolism is an area of active research. Aldehyde oxidase is known to metabolize various compounds, particularly those containing aromatic and aliphatic aldehydes or certain heteroaromatic rings. nih.gov However, based on available in vitro research, there is no direct evidence to suggest that aldehyde oxidase plays a significant role in the metabolism of Daclatasvir. The primary metabolic pathways identified for Daclatasvir are centered around CYP3A4 and the specific oxidative cleavage of its pyrrolidine ring.
Interaction with Drug Transporter Proteins in Vitro
Daclatasvir's potential for drug-drug interactions extends beyond metabolic enzymes to include interactions with drug transporter proteins. These proteins are critical for the absorption, distribution, and excretion of many drugs. In vitro assays have demonstrated that Daclatasvir interacts with several key transporters.
As an inhibitor of P-gp, Daclatasvir has the potential to increase the plasma concentrations of other drugs that are substrates of this transporter. The clinical relevance of this inhibition is determined by factors such as the concentration of Daclatasvir at the site of the transporter and the therapeutic window of the co-administered drug.
Table 2: In Vitro P-glycoprotein (P-gp) Interaction Profile of Daclatasvir
| Interaction Type | Finding | Implication |
| Substrate | Daclatasvir is transported by P-gp. | P-gp inducers may decrease Daclatasvir levels; P-gp inhibitors may increase them. |
| Inhibitor | Daclatasvir inhibits P-gp-mediated efflux. | May increase concentrations of co-administered P-gp substrates. |
Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3, are uptake transporters located on the sinusoidal membrane of hepatocytes and are crucial for the hepatic uptake of many drugs. In vitro studies have characterized Daclatasvir as a weak-to-moderate inhibitor of both OATP1B1 and OATP1B3. researchgate.net
The inhibitory potential of Daclatasvir on these transporters suggests that it could affect the hepatic clearance of co-administered drugs that are substrates of OATP1B1 or OATP1B3. The clinical significance of these in vitro findings depends on the in vivo concentrations of Daclatasvir and the extent to which the co-administered drug relies on these transporters for hepatic uptake.
Table 3: In Vitro OATP Interaction Profile of Daclatasvir
| Transporter | Interaction | Potency |
| OATP1B1 | Inhibition | Weak to Moderate |
| OATP1B3 | Inhibition | Weak to Moderate |
Breast Cancer Resistance Protein (BCRP) Modulation
Daclatasvir is an inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux transporter involved in the disposition of various drugs. nih.govspringermedizin.de In vitro studies have characterized this inhibitory activity. For instance, in membrane vesicles overexpressing BCRP, daclatasvir demonstrated a concentration-dependent inhibition of BCRP-mediated transport. nih.gov This interaction suggests that daclatasvir has the potential to increase the plasma concentrations of co-administered drugs that are substrates of BCRP. nih.govspringermedizin.denih.gov
Preclinical Assessment of Drug-Drug Interaction Potential
Preclinical in vitro assessments have been fundamental in characterizing the drug-drug interaction (DDI) profile of daclatasvir. nih.govspringermedizin.de These studies have established that daclatasvir can be both the subject of DDIs, primarily through its metabolism, and the cause of DDIs through its inhibitory effects on certain drug transporters. nih.govspringermedizin.denih.gov
In Vitro Studies with CYP Enzyme Modulators (Inducers and Inhibitors)
Daclatasvir is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govspringermedizin.denih.gov Consequently, its exposure is susceptible to significant alterations when co-administered with modulators of this enzyme. nih.gov
CYP3A4 Inducers: In vitro findings and subsequent clinical studies have shown that strong inducers of CYP3A4 can substantially decrease daclatasvir plasma concentrations. nih.govspringermedizin.de For example, co-administration with the strong inducer rifampin led to a significant 79% reduction in the area under the concentration-time curve (AUC) of daclatasvir. nih.govspringermedizin.de Moderate inducers are also expected to reduce daclatasvir exposure. nih.govspringermedizin.denih.gov
CYP3A4 Inhibitors: Conversely, in vitro data predicted that strong inhibitors of CYP3A4 would increase daclatasvir exposure. nih.govspringermedizin.de Clinical studies confirmed this; for instance, the strong CYP3A4 inhibitor ketoconazole (B1673606) increased daclatasvir's AUC threefold. nih.gov Co-administration with atazanavir/ritonavir, another strong inhibitor combination, resulted in a 2.1-fold increase in daclatasvir's AUC. nih.govspringermedizin.de
The following interactive table summarizes the impact of CYP3A4 modulators on daclatasvir exposure based on in vitro and clinical DDI studies.
| Modulator Type | Example Compound | Effect on Daclatasvir Plasma Concentration |
| Strong CYP3A4 Inducer | Rifampin | Significant Decrease |
| Moderate CYP3A4 Inducer | Efavirenz | Decrease |
| Strong CYP3A4 Inhibitor | Ketoconazole | Significant Increase |
| Moderate CYP3A4 Inhibitor | Atazanavir/Ritonavir | Increase |
This table is based on data from preclinical and clinical drug-drug interaction studies.
In Vitro Studies with Transporter Modulators
In addition to its metabolism, the disposition of daclatasvir involves drug transporters. It is a substrate and inhibitor of P-glycoprotein (P-gp). nih.govspringermedizin.de Furthermore, in vitro studies have identified daclatasvir as an inhibitor of other key transporters. nih.govspringermedizin.denih.gov
P-glycoprotein (P-gp): Daclatasvir is both a substrate and an inhibitor of P-gp. nih.govspringermedizin.de Its inhibitory effect on P-gp was demonstrated in a clinical study where it increased the exposure of the P-gp substrate digoxin. nih.govspringermedizin.de
Organic Anion Transporting Polypeptide (OATP): In vitro assays have shown that daclatasvir inhibits OATP1B1 and OATP1B3. nih.govspringermedizin.denih.gov
Mechanistic Insights into Potential Co-administration Effects
The preclinical in vitro data provide clear mechanisms for potential DDIs involving daclatasvir.
The primary mechanism for interactions where daclatasvir is the affected drug is the modulation of its CYP3A4-mediated metabolism. nih.govspringermedizin.de Strong inducers or inhibitors of CYP3A4 are likely to have a clinically significant impact on daclatasvir plasma levels. nih.govspringermedizin.depediatriconcall.com
As the precipitant of interactions, daclatasvir's inhibitory effects on P-gp, BCRP, and OATP transporters are the key mechanisms. nih.govspringermedizin.denih.gov This can lead to increased plasma concentrations of co-administered drugs that are substrates for these transporters. nih.gov The potential for these interactions is an important consideration in clinical practice.
Chemical Synthesis and Analog Development Research
Synthetic Routes for Daclatasvir (B1663022)
The synthesis of Daclatasvir is a multi-step process that has been subject to various refinements to improve efficiency and yield. The core structure is assembled through a series of key chemical reactions, starting from basic precursors.
The synthesis of Daclatasvir involves several fundamental organic reactions. One common route begins with biphenyl (B1667301) as the starting material. researchgate.net A key initial step is the Friedel-Crafts acylation of biphenyl using chloroacetyl chloride with aluminum chloride as a catalyst, typically in a solvent like 1,2-dichloroethane (B1671644) (DCE). wikipedia.org This electrophilic aromatic substitution introduces acyl groups to the biphenyl core. sigmaaldrich.comorganic-chemistry.org The resulting intermediate then undergoes nucleophilic substitution and cyclization reactions to form the final compound. researchgate.net
A critical phase of the synthesis is the formation of the two imidazole (B134444) heterocycles. This is often achieved by reacting the precursor molecule with ammonium (B1175870) acetate (B1210297) in water, which facilitates the cyclization. wikipedia.org The synthesis also involves the coupling of amino acids, specifically L-proline and L-valine derivatives. For instance, an intermediate may be reacted with methoxycarbonyl-L-valine in the presence of a coupling agent to form the final carbamate (B1207046) structure. Deprotection steps, often under acidic conditions, are necessary to remove protecting groups like tert-butoxycarbonyl (Boc) from the amino acid moieties during the synthesis.
Table 1: Key Reaction Steps in Daclatasvir Synthesis
| Step | Reaction Type | Key Reagents & Substrates | Purpose |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Biphenyl, Chloroacetyl chloride, AlCl₃ | Forms the initial acylated biphenyl intermediate. wikipedia.org |
| 2 | Nucleophilic Substitution | Acylated biphenyl, L-proline derivative | Introduces the pyrrolidine (B122466) rings to the core structure. researchgate.net |
| 3 | Imidazole Formation | Diamine precursor, Ammonium acetate | Cyclization to form the two imidazole rings. wikipedia.org |
| 4 | Peptide Coupling | Deprotected intermediate, Methoxycarbonyl-L-valine | Attaches the valine moiety to the proline rings. |
| 5 | Deprotection | Boc-protected intermediates, Acid (e.g., HCl) | Removes protecting groups to enable subsequent reactions. |
The stereochemistry of Daclatasvir is crucial for its biological activity. The molecule contains naturally occurring L-form amino acids, proline and valine, which simplifies the challenge of achieving the correct stereoconfiguration during synthesis. wikipedia.org The use of these chiral building blocks—L-proline and N-(methoxycarbonyl)-L-valine—directly introduces the desired stereocenters into the final molecule. researchgate.net
Research has also focused on the synthesis and characterization of different stereoisomers to understand their properties and to control for chiral impurities in the final drug substance. researchgate.net One approach involves synthesizing a common intermediate and then reacting it with different stereoisomers of the valine derivative to produce the corresponding Daclatasvir stereoisomers. researchgate.net Methods for separating chiral isomers using High-Performance Liquid Chromatography (HPLC) have also been developed to ensure the purity of the desired (S,S,S,S) isomer. researchgate.net
Significant research has been directed towards making the synthesis of Daclatasvir more efficient, cost-effective, and environmentally friendly, aligning with the principles of green chemistry. ekb.egnih.gov One major advancement is the development of an integrated multi-step continuous flow synthesis process. rsc.org This approach dramatically reduces the production time to under 30 minutes for the free base, compared to the much longer timelines required for traditional batch synthesis. rsc.org
Table 2: Process Optimization and Green Chemistry in Daclatasvir Synthesis
| Optimization Strategy | Description | Key Advantages |
|---|
| Continuous Flow Synthesis | An integrated system that performs multiple reaction steps consecutively without intermediate purification or solvent changes. rsc.org | - Ultra-fast production (e.g., 28.2 minutes). rsc.org
Rational Design and Synthesis of Daclatasvir Derivatives and Analogs
The rational design of Daclatasvir analogs aims to explore the structure-activity relationship (SAR) and develop potential prodrugs or compounds with improved properties. Researchers have synthesized series of novel Daclatasvir analogues by substituting different amino acids. iosrjournals.org In one study, five new analogues were created where the terminal L-valine was replaced with other amino acids like L-Leucine, L-Isoleucine, L-Phenylalanine, L-Tyrosine, and L-Tryptophan. iosrjournals.org
The synthesis of these analogues follows a similar path to that of Daclatasvir itself. It involves the preparation of a common amine intermediate, which is then coupled with various N-MOC protected amino acids to yield the final target compounds. iosrjournals.org These new chemical entities are then studied to assess their potential as antiviral agents. iosrjournals.org
Isotopic Labeling for Research Applications
Isotopically labeled versions of Daclatasvir are essential tools for conducting critical clinical and metabolic studies. The synthesis of Daclatasvir containing isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) has been developed to support these research applications. nih.gov
Carbon-14 labeled Daclatasvir was synthesized for use in human absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov This allows researchers to trace the path of the drug and its metabolites throughout the body. A stable-isotope-labeled version, specifically [(¹³C₂, ¹⁵N₄)]-Daclatasvir, was synthesized to support a human absolute bioavailability study. nih.gov The synthesis of these labeled compounds requires specialized starting materials, such as [¹⁴C]-copper cyanide, and involves multi-step synthetic sequences. nih.gov
Advanced Research Methodologies and in Silico Modeling
In Vitro Viral Replication and Antiviral Activity Assays
The antiviral activity of daclatasvir (B1663022) has been extensively evaluated using various in vitro systems that mimic different stages of the hepatitis C virus (HCV) life cycle. These assays are crucial for determining the compound's potency, understanding its mechanism of action, and identifying potential resistance pathways.
Infectious HCV Culture Systems
To study the complete viral life cycle, including the assembly and release of infectious viral particles, researchers utilize infectious HCV culture systems (HCVcc). nih.gov These systems, often based on the JFH-1 (Japanese fulminant hepatitis-1) isolate of genotype 2a, allow for the production of infectious virus in cell culture. acs.org
Studies using HCVcc systems have confirmed the potent antiviral activity of daclatasvir observed in replicon assays. acs.org For example, daclatasvir demonstrated an EC50 of 28 pM in a genotype 2a JFH-1 replicating virus assay. acs.org These systems are also valuable for investigating the effect of the drug on viral entry, assembly, and release, providing a more comprehensive understanding of its inhibitory mechanisms. Immunofluorescence assays in these systems can visualize the reduction of viral proteins like NS5A in infected cells following treatment with daclatasvir. nih.gov
Use of Human Hepatoma Cells and Primary Cell Cultures for Mechanistic Research
Human hepatoma cell lines, such as Huh-7 and its derivatives, are the workhorses for both HCV replicon and infectious culture systems. nih.gov These cells are highly permissive to HCV replication and provide a consistent and reproducible environment for studying the virus and the effects of antiviral compounds. nih.govnih.gov
In addition to hepatoma cell lines, primary human hepatocytes and other primary cell cultures are sometimes used for more specialized mechanistic research. While more complex to work with, these cells can offer a model that more closely resembles the in vivo environment of the liver.
Beyond its primary target, HCV, the antiviral activity of daclatasvir has been explored against other viruses. For instance, in studies using Vero cells, Huh-7 cells, and the human lung epithelial cell line Calu-3, daclatasvir demonstrated inhibitory activity against SARS-CoV-2 replication. nih.govnih.gov These studies highlight the utility of various cell culture models in exploring the potential broader-spectrum antiviral properties of compounds like daclatasvir.
Computational Approaches and Molecular Modeling
Due to the lack of a complete, high-resolution crystal structure of the full-length HCV NS5A protein, computational modeling has become an essential tool for understanding how daclatasvir interacts with its target. nih.govnih.gov These in silico methods provide valuable insights into the binding mode, conformational changes, and energetics of the daclatasvir-NS5A complex.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, daclatasvir) when it binds to a protein target (NS5A). nih.govnih.gov Various research groups have developed homology models of the NS5A dimer, particularly domain I, to serve as the receptor for these docking studies. nih.govnih.gov
Docking simulations have been instrumental in generating and refining the potential binding modes of daclatasvir and other NS5A inhibitors. nih.govnih.gov These studies consistently predict that daclatasvir binds within a cleft at the interface of the NS5A dimer. researchgate.net The symmetrical nature of the daclatasvir molecule has led to proposals of a symmetric binding mode, where the two halves of the drug interact with similar residues on each monomer of the NS5A dimer. nih.gov Key residues identified as being involved in these interactions often include those known to confer resistance when mutated, such as Y93. researchgate.net Some models suggest that daclatasvir binds simultaneously to two asymmetric sites at the dimer interface. nih.gov One proposed model suggests a primary interaction site between the Y93 residues of each monomer and a secondary, lower-affinity site near L31. nih.gov
Table 2: Key Residues in NS5A Predicted to Interact with Daclatasvir
| Residue | Type of Interaction |
|---|---|
| Y93 | Core binding site, potential π-π stacking |
| L31 | Forms part of the binding pocket |
| P32 | Hydrophobic interactions |
| Q54 | Potential interaction site |
| H54 | π-π stacking with imidazole (B134444) rings of daclatasvir |
| T56 | Hydrogen bond contacts |
| P58 | Hydrophobic interactions |
Conformational Dynamics and Binding Energetics of NS5A-Daclatasvir Complex
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide a more dynamic picture of the NS5A-daclatasvir complex, allowing researchers to assess the stability of the predicted binding poses and to understand how the protein's conformation might change upon drug binding. nih.gov
MD simulations have been used to validate the stability of the docked daclatasvir-NS5A complexes. nih.gov These studies have explored how the binding of daclatasvir might lock the NS5A protein into a specific conformation, thereby inhibiting its function. nih.govresearchgate.net One hypothesis is that daclatasvir binding interferes with the conformational changes in NS5A that are necessary for the formation of the viral replication complex. nih.gov
The binding energetics of the complex have been investigated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. researchgate.net These calculations help to estimate the free energy of binding, providing a quantitative measure of the affinity between daclatasvir and NS5A. This information is valuable for understanding the potency of the drug and for guiding the design of new inhibitors with improved binding characteristics.
Advanced Analytical Techniques in Daclatasvir Research
The study of Daclatasvir has been greatly facilitated by the development of sophisticated analytical methodologies for its detection and quantification in various forms.
Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative analysis of Daclatasvir in bulk and pharmaceutical formulations. researchgate.net Various ultraviolet-visible (UV-Vis) spectrophotometric methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.netiajps.com
These methods are typically based on measuring the absorbance of Daclatasvir at its wavelength of maximum absorption (λmax). researchgate.net The choice of solvent is critical, with methanol (B129727) being frequently used due to the high solubility of Daclatasvir. researchgate.netfortunejournals.comscispace.com Other solvents and solvent systems, such as a methanol and water mixture (8:2), have also been successfully employed. researchgate.net The λmax for Daclatasvir is consistently reported in the range of 302 nm to 317 nm, depending on the solvent used. researchgate.netresearchgate.netijaem.net
Validation studies have demonstrated that these spectrophotometric methods are linear over specific concentration ranges, showing a direct correlation between absorbance and concentration. researchgate.netresearchgate.net They are also precise, accurate, and robust. researchgate.netscribd.com For instance, one method showed linearity in the concentration range of 2-12 μg/mL with a high correlation coefficient (R² = 0.998). researchgate.net Another study reported linearity in the range of 50-150% of the nominal concentration, with recovery values between 99.4% and 100.6%. researchgate.net
Indirect spectrophotometric methods have also been developed. One such method involves the oxidation of Daclatasvir with an excess of a strong oxidizing agent like cerium(IV) ammonium (B1175870) nitrate (B79036) in an acidic medium. The unreacted cerium(IV) is then determined by reacting it with a chromogenic dye, such as Indigo Carmine or Alizarin Red S, and measuring the resulting absorbance at a specific wavelength. core.ac.ukresearchgate.net These indirect methods have also been validated and shown to be sensitive and accurate for Daclatasvir determination. core.ac.ukresearchgate.net
| Solvent/System | λmax (nm) | Linearity Range (μg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Methanol | 317 | 50-150% of nominal conc. | >0.99 | researchgate.net |
| Methanol:Water (8:2) | 317 | 2-12 | 0.998 | researchgate.net |
| 0.1N HCl | 302 | 3-15 | 0.9991 | ijaem.net |
| Methanol | 214 | 2-12 | 0.986 | iajps.com |
| Cerium(IV)/Indigo Carmine | 610 | 0.5-4.5 | 0.9991 | researchgate.net |
| Cerium(IV)/Alizarin Red S | 360 | 0.5-5.0 | 0.9991 | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has been extensively used for the pharmacokinetic assessment and metabolite profiling of Daclatasvir in biological matrices, primarily human plasma. nih.govnih.gov This method is crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.
The predominant route of elimination for Daclatasvir is through metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, along with excretion facilitated by P-glycoprotein. nih.gov LC-MS/MS methods are capable of simultaneously quantifying Daclatasvir and its metabolites, providing a comprehensive metabolic profile. nih.gov
A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation often utilizes liquid-liquid extraction (LLE) or solid-phase extraction to isolate the analytes from the complex plasma matrix. nih.govresearchgate.net To minimize matrix effects and ensure accuracy, stable-isotope-labeled (SIL) analogues of the analytes are commonly used as internal standards. researchgate.net
Chromatographic separation is achieved using columns like the Zorbax SB-C18 or Gemini NX C18. nih.gov A gradient mobile phase, often consisting of an ammonium formate (B1220265) buffer and acetonitrile, is used to elute the compounds. nih.gov The detection is performed on a triple quadrupole tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov
These methods have been fully validated according to regulatory guidelines and have demonstrated high reproducibility and accuracy. nih.govnih.gov They are characterized by low lower limits of quantitation (LLOQ), often in the range of 1 ng/mL for Daclatasvir, making them suitable for clinical pharmacokinetic studies. nih.gov For instance, one validated method reported a linearity range of 3-3000 ng/mL for Daclatasvir in human plasma. nih.gov Such methods have been successfully applied in clinical studies, including bioequivalence and drug-drug interaction studies, to monitor patient plasma levels of Daclatasvir and its metabolites. nih.govresearchgate.net
| Matrix | Extraction Method | Chromatography Column | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|
| Human Plasma | Liquid-Liquid Extraction | ZorbaxSB-C18 | 3 | 3-3000 | nih.gov |
| Human Plasma | Methyl-t-butyl ether extraction | Not Specified | 1 | Not Specified | nih.gov |
| Human Plasma | Liquid-Liquid Extraction | Not Specified | Not Specified | 15.6–2000 | researchgate.net |
| Human Plasma | Not Specified | Gemini NX 5µ C18 | 10.004 | 10.004-3001.218 |
Viral Kinetic Modeling in Preclinical Studies
Viral kinetic modeling has been a pivotal tool in preclinical and clinical research to elucidate the in vivo mechanism of action and antiviral effectiveness of Daclatasvir. nih.govpnas.org Standard models of HCV dynamics were initially insufficient to explain the extremely rapid and profound viral load decline observed in patients treated with Daclatasvir. nih.govnih.gov This led to the development of more sophisticated multiscale models that incorporate the intracellular stages of the HCV lifecycle. nih.govnih.gov
These advanced models treat the infected cell not as a simple virus producer, but as a system where viral RNA (vRNA) is produced, degraded, and assembled into new virions for secretion. nih.gov By fitting these models to clinical data from patients treated with Daclatasvir, researchers have uncovered a dual mode of action for the drug. nih.govnih.gov The models predict that Daclatasvir is highly efficient at blocking two separate stages of the viral lifecycle:
Viral RNA Synthesis: It inhibits the production of new vRNA within the host cell. nih.govpnas.org
Virion Assembly/Secretion: It interferes with the packaging of vRNA into new virus particles and/or their release from the cell. nih.govpnas.org
Quantitative analysis from these models estimated the mean effectiveness of Daclatasvir at blocking vRNA production to be approximately 99% (εR = 0.99), and its effectiveness at blocking assembly/secretion to be even higher at 99.8% (εA = 0.998). nih.govplos.org This dual mechanism explains the rapid, biphasic decline in HCV RNA levels seen shortly after administration. nih.gov
Furthermore, the application of these multiscale models led to a significant revision of a key parameter in HCV dynamics: the virus half-life. The modeling of viral decline during Daclatasvir therapy yielded a much shorter estimate for the serum HCV half-life, approximately 45 minutes, which is about four times shorter than previous estimates derived from studies with other antivirals like interferon. nih.govpnas.org This rapid clearance rate, combined with the potent dual blocking action, accounts for the swift reduction in viral load. nih.govnih.gov
Viral kinetic modeling continues to be a valuable asset in drug development. It serves as a translational tool to connect preclinical findings with clinical trial design and helps generate hypotheses for optimizing treatment regimens. nih.gov By providing a quantitative framework to understand drug efficacy, these models aid in predicting treatment outcomes and personalizing therapy duration. viralhepatitisjournal.orgnih.gov
| Parameter | Description | Estimated Value | Reference |
|---|---|---|---|
| Effectiveness (vRNA Synthesis Block) | The percentage reduction in the rate of viral RNA production. | ~99% | nih.gov |
| Effectiveness (Assembly/Secretion Block) | The percentage reduction in the rate of virion assembly and/or secretion. | ~99.8% | nih.gov |
| HCV Half-Life (t1/2) | The estimated time for the concentration of free virus in the serum to reduce by half. | ~45 minutes | nih.govpnas.org |
| Viral Clearance Rate (c) | The rate at which free virus is cleared from the circulation. | ~22.3 per day | nih.gov |
Future Directions and Emerging Research Avenues
Expanding Antiviral Spectrum and Repurposing Research
While Daclatasvir (B1663022) was developed as a highly effective agent against the Hepatitis C virus (HCV), ongoing research is exploring its potential beyond this initial indication. The concept of drug repurposing, where existing drugs are investigated for new therapeutic uses, is a cost-effective and accelerated pathway for addressing unmet medical needs. nih.govnih.gov
A significant area of investigation is the repurposing of Daclatasvir for non-viral diseases. A groundbreaking study has identified Daclatasvir as a potent inhibitor of perilipin-2 (PLIN2), a protein crucial for the stability of lipid droplets. nih.gov By enhancing the degradation of PLIN2, Daclatasvir can reduce lipid accumulation, inflammation, and fibrosis, which are characteristic features of metabolic dysfunction-associated steatotic liver disease (MASLD) and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH). nih.gov Preclinical studies have shown that Daclatasvir improves lipid metabolism and alleviates liver fibrosis, presenting a promising new therapeutic strategy for these common liver conditions. nih.gov
The exploration of Daclatasvir's broader antiviral activity is another key research avenue. High-throughput screening of existing drugs is a rapid method to identify compounds with potential activity against emerging viral threats. nih.govresearchgate.net The development of broad-spectrum antivirals, which can target cellular pathways essential for the replication of multiple viruses, is a critical goal for pandemic preparedness. nih.govmdpi.com While research into Daclatasvir's efficacy against other specific viruses is still emerging, its known mechanism of interfering with host-virus interactions provides a strong rationale for such investigations. patsnap.com
Strategies to Mitigate and Overcome Resistance in Novel Compounds
The emergence of drug resistance is a significant challenge in antiviral therapy. wikipedia.org For NS5A inhibitors like Daclatasvir, resistance can arise from pre-existing viral variants (quasispecies) or be selected for during treatment. wikipedia.orgnih.gov These resistance-associated substitutions (RASs), often at key amino acid positions in the NS5A protein (such as 28, 30, 31, or 93), can reduce the susceptibility of the virus to the drug. nih.govnih.gov While Daclatasvir-resistant variants remain sensitive to other classes of direct-acting antivirals (DAAs), the persistence of these variants highlights the need for strategies to overcome resistance. nih.gov
Several strategies are being employed to address this challenge in the development of new antiviral compounds:
Combination Therapy: A primary strategy is the use of combination therapies, where drugs with different mechanisms of action are co-administered. longdom.org This approach significantly reduces the likelihood of a single mutation conferring resistance to the entire regimen. nih.govlongdom.org NS5A inhibitors are always used in combination with other DAAs, such as protease or polymerase inhibitors. wikipedia.org
Next-Generation Inhibitors: Researchers are developing next-generation NS5A inhibitors with improved potency and a higher barrier to resistance. wikipedia.orgnih.gov Compounds like Pibrentasvir have demonstrated pan-genotypic activity and maintain their effectiveness against common amino acid substitutions that confer resistance to first-generation NS5A inhibitors. nih.gov
Targeting Host Factors: An alternative approach is to develop drugs that target host cellular factors required for viral replication. nih.gov Since these host proteins are less prone to mutation than viral proteins, this strategy could lead to antivirals with a higher barrier to resistance. researchgate.net
Innovative Drug Design: Advances in computational modeling and high-throughput screening are accelerating the discovery of novel antiviral compounds and drug targets. longdom.org These technologies allow for the design of inhibitors that are less susceptible to resistance mutations.
Rational Design of Improved NS5A Inhibitors
The development of Daclatasvir itself was a result of extensive chemical refinement to enhance potency and expand genotype coverage. nih.gov Building on this success, the rational design of new and improved NS5A inhibitors is a major focus of current research, leveraging a deeper understanding of the drug's structure-activity relationship (SAR) and its interaction with the NS5A protein. nih.govresearchgate.net
Structure-based drug design (SBDD) is a key strategy that utilizes the three-dimensional structure of the target protein to design inhibitors that bind with high affinity and specificity. nih.govresearchgate.net Although the complete structure of the full-length NS5A protein is not fully characterized, modeling studies have provided significant insights. wikipedia.orgplos.org It is understood that Daclatasvir and other NS5A inhibitors likely bind to Domain I of the NS5A dimer. wikipedia.org
Key principles in the rational design of next-generation NS5A inhibitors include:
Exploiting Symmetry: The dimeric nature of the NS5A target has been a crucial factor in drug design. Many potent NS5A inhibitors, including Daclatasvir, possess a dimeric-like structure, suggesting they act on NS5A dimers. wikipedia.orgnih.gov
Overcoming Resistance: A primary goal is to design inhibitors that are active against viral strains with resistance-associated substitutions. nih.gov This involves creating molecules that can accommodate or circumvent the structural changes caused by these mutations. For instance, Pibrentasvir was designed to be effective against variants resistant to earlier NS5A inhibitors. nih.gov
Enhancing Backbone Binding: One advanced strategy is to design inhibitors that maximize interactions with the main-chain atoms of the target protein's active site. nih.gov Since the protein backbone is less variable than the amino acid side chains that are altered by resistance mutations, this can lead to more robust inhibitors. nih.gov
Incorporating Flexibility: Designing flexible inhibitors that can adapt their conformation in response to mutations in the binding site is another promising approach to combat resistance. nih.gov
Quantitative structure-activity relationship (QSAR) studies are also employed to identify the specific structural features of molecules that enhance or reduce their inhibitory activity, guiding the design of novel compounds with improved properties. researchgate.net
Exploration of Daclatasvir's Interactions with Undiscovered Host Targets
The mechanism of action of NS5A inhibitors is complex and not entirely understood, but it is known to involve the modulation of host cell factors. wikipedia.org NS5A itself interacts with numerous host proteins to facilitate viral replication and assembly. patsnap.com Daclatasvir disrupts these processes by binding to NS5A, which in turn prevents the protein from interacting with the necessary host cell components and membranes required for the formation of the viral replication complex. drugbank.comnih.gov
A key area of emerging research is the identification of these specific host targets and pathways affected by Daclatasvir. This exploration could reveal the full extent of its mechanism of action and open up new therapeutic possibilities.
One of the most significant recent discoveries in this area is the identification of perilipin-2 (PLIN2) as a direct host target of Daclatasvir. nih.gov This finding came from research repurposing Daclatasvir for metabolic liver disease. The study demonstrated that Daclatasvir binds to specific residues on the PLIN2 protein, promoting its degradation and thereby reducing the lipid accumulation that drives diseases like MASH. nih.gov This interaction was previously unknown and highlights the potential for Daclatasvir to modulate host pathways beyond its antiviral effect.
Further research aims to uncover other host proteins and cellular pathways that Daclatasvir interacts with. These interactions could be mediated by several cellular systems that Daclatasvir is known to be a substrate or inhibitor of, including:
P-glycoprotein (P-gp): Daclatasvir is a substrate and inhibitor of this major drug transporter. nih.govnih.gov
Organic Anion Transporting Polypeptide (OATP) 1B1/B3: Daclatasvir inhibits these transporters. nih.govnih.gov
Breast Cancer Resistance Protein (BCRP): Daclatasvir also inhibits this transporter. nih.govnih.gov
By inhibiting these transporters, Daclatasvir can affect the disposition of other drugs, but it may also influence the transport of endogenous molecules, leading to broader biological effects that are yet to be fully elucidated. Understanding these off-target interactions is crucial for predicting potential drug-drug interactions and for uncovering new therapeutic applications for Daclatasvir and related compounds. nih.govnih.gov
Q & A
Q. What is the mechanism of action of daclatasvir against hepatitis C virus (HCV)?
Daclatasvir is a first-in-class NS5A inhibitor that targets the HCV nonstructural protein 5A (NS5A), a multifunctional phosphoprotein critical for viral RNA replication and virion assembly. While its exact mechanism remains partially unresolved, computational modeling and in vitro studies suggest it disrupts NS5A dimerization, inhibits phosphorylation of NS4A, and destabilizes the replication complex. Its potency spans HCV genotypes 1–6, with picomolar to low nanomolar EC50 values against wild-type strains .
Q. How is daclatasvir’s pharmacokinetic profile characterized in humans?
Key pharmacokinetic parameters include:
- Protein binding : ~99% in HCV-infected subjects .
- Volume of distribution : 47 L at steady state, with active/passive hepatic uptake mediated by OCT1 transporters .
- Metabolism : Primarily via CYP3A4, with no circulating metabolites exceeding 5% of parent drug levels .
- Elimination : 88% excreted in feces (53% unchanged), 6.6% in urine; terminal half-life of 12–15 hours . Methodologically, these parameters were derived from radiolabeled studies, mass spectrometry, and clinical trials .
Q. What analytical methods are validated for quantifying daclatasvir in biological samples?
Stability-indicating HPLC and RP-LC-PDA methods are widely used, achieving retention times of ~2.33 minutes with >99% recovery in tablet formulations . Ionic liquid-based vortex-assisted dispersive liquid-liquid microextraction (DLLME) coupled with reverse-phase chromatography enables sensitive detection (LOQ: 0.05 μg/mL) in plasma, with intra-/inter-day precision ≤2.5% RSD . Electrochemical nanosensors using cobalt nanoparticles and chitosan/MWCNT composites offer rapid detection (linear range: 1.0 nM–12 mM; LOD: 8.82 × 10⁻¹⁰ M) .
Q. What is the clinical efficacy of daclatasvir in combination with sofosbuvir?
In phase III trials, daclatasvir + sofosbuvir achieved sustained virologic response (SVR) rates of 98% in genotype 1 (treatment-naïve and protease inhibitor-experienced patients), 92% in genotype 2, and 89% in genotype 3. Subtype (1a vs. 1b) and IL28B genotype (CC vs. non-CC) did not significantly affect outcomes. Ribavirin inclusion showed no additional benefit in most cohorts .
Advanced Research Questions
Q. How do NS5A polymorphisms influence daclatasvir resistance across HCV genotypes?
Baseline NS5A polymorphisms (e.g., L31M, Y93H) confer varying resistance levels (up to ≥1000-fold EC50 shifts in vitro). However, in genotype 4 clinical trials, only 1.6% of patients had high-level resistance mutations, yet all achieved SVR, suggesting minimal clinical impact. Phylogenetic analysis of NS5A sequences and in vitro replicon assays are critical for mapping resistance-associated substitutions (RAS) .
Q. What methodological approaches optimize dose adjustments for daclatasvir during CYP3A4-mediated drug interactions?
Pharmacokinetic modeling and simulation guide dose modifications:
- With CYP3A4 inducers (e.g., efavirenz) : Daclatasvir 90 mg (vs. standard 60 mg) compensates for induced metabolism .
- With CYP3A4 inhibitors (e.g., ritonavir-boosted atazanavir) : Dose reduction to 30 mg prevents overexposure . Clinical validation used crossover studies in uninfected volunteers and therapeutic drug monitoring (TDM) in HIV/HCV-coinfected cohorts .
Q. How can mathematical models estimate daclatasvir’s active tissue concentration in vivo?
A PK/PD-viral dynamics model integrating clinical trial data estimated active tissue concentrations at ~9% of plasma levels (95% CI: 1%–29%). This approach combines nonlinear mixed-effects modeling, viral load decay kinetics, and parameter optimization algorithms .
Q. What pharmacogenetic factors predict interindividual variability in daclatasvir exposure?
SNPs in HNF4α (rs2071197) and ABCB11 (rs11568566) correlate with plasma concentrations at weeks 2 and 4 of therapy (P < 0.01). Linear regression models identified age, BMI, and hematocrit as additional covariates. Genotyping via TaqMan assays and population pharmacokinetic analysis are key tools .
Q. Does daclatasvir exhibit antiviral activity against SARS-CoV-2?
In vitro, daclatasvir inhibits SARS-CoV-2 replication (EC50: 0.6–1.1 μM) by targeting RNA secondary structures and RdRp activity. Synergy with sofosbuvir was observed in Vero E6 and human pneumocytes. Mechanistic insights derive from molecular docking (PDB: 7BV2, 6XRZ) and time-of-addition assays .
Q. How is daclatasvir’s drug-drug interaction profile managed in transplant recipients?
Limited data suggest cautious use with calcineurin inhibitors (e.g., tacrolimus). Daclatasvir’s inhibition of P-gp/OATP1B1 may elevate immunosuppressant levels, necessitating TDM. Clinical protocols from the ALLY-2 trial recommend dose adjustments based on in vitro transporter inhibition assays and therapeutic index monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
